(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
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Overview
Description
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,4-dimethoxyphenyl-substituted alpha-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired chiral amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing the site. This inhibition can disrupt the enzyme’s normal function and affect the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with an aminobutyric acid backbone.
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.
Uniqueness
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is unique due to its specific stereochemistry and the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4S)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
XDKDHIVXHQFGGP-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@H](CCC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
Origin of Product |
United States |
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